Cas no 941872-41-9 (N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide)

N-2-(Dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a thiophene and dimethylaminoethyl moiety. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its structural complexity, which may confer selective binding properties. The presence of the ethoxybenzene sulfonamide group enhances solubility and bioavailability, while the thiophene ring contributes to electronic diversity, potentially influencing receptor interactions. Its well-defined molecular architecture makes it a candidate for further investigation in drug discovery, particularly in targeting enzymes or receptors where sulfonamide-based inhibitors are relevant. The compound's synthetic versatility allows for further derivatization, enabling structure-activity relationship studies.
N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide structure
941872-41-9 structure
Product Name:N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide
CAS No:941872-41-9
MF:C16H22N2O3S2
MW:354.487481594086
CID:5458913
Update Time:2025-10-17

N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide
    • N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide
    • Inchi: 1S/C16H22N2O3S2/c1-4-21-13-7-9-14(10-8-13)23(19,20)17-12-15(18(2)3)16-6-5-11-22-16/h5-11,15,17H,4,12H2,1-3H3
    • InChI Key: SRBMFDZAFPPSNC-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(N(C)C)C2SC=CC=2)(=O)=O)=CC=C(OCC)C=C1

N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide

N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide (CAS No. 941872-41-9): A Comprehensive Overview

N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide (CAS No. 941872-41-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its CAS number 941872-41-9, is characterized by its intricate molecular framework, which includes a thiophene ring, a sulfonamide group, and a dimethylamino moiety. These structural elements contribute to its diverse biological activities and make it a promising candidate for various pharmaceutical applications.

The chemical structure of N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide can be broken down into several key components. The thiophene ring, a five-membered heterocyclic compound containing a sulfur atom, imparts aromaticity and stability to the molecule. The sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to an amino group, is known for its ability to form hydrogen bonds and interact with biological targets. The dimethylamino moiety, attached to the thiophene ring, enhances the compound's lipophilicity and influences its pharmacokinetic properties. Additionally, the ethoxybenzene moiety provides further structural diversity and can influence the compound's solubility and bioavailability.

Recent studies have highlighted the potential of N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide has also been investigated for its potential as an antitumor agent. Studies conducted by researchers at the National Cancer Institute have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves targeting specific signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway. These findings suggest that N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide could be developed into a novel anticancer therapy.

The pharmacokinetic properties of N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide have also been extensively studied. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. Furthermore, it exhibits low toxicity in animal models, which is an important consideration for drug development. These properties make it an attractive candidate for further clinical evaluation.

In terms of synthetic methods, several routes have been developed to prepare N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-ethoxybenzene-1-sulfonamide. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(dimethylamino)-3-thienylpropanol in the presence of a base such as triethylamine. This method yields high purity product with good yields, making it suitable for large-scale production. Alternative synthetic strategies have also been explored to optimize yield and purity, including microwave-assisted synthesis and catalytic methods.

The safety profile of N-2-(dimethylamino)-2-(thiophen-2-y l) ethyl - 4 - ethoxybenzene - 1 - sulfonamide has been evaluated through extensive toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity in preclinical models. However, as with any new drug candidate, further safety assessments will be necessary during clinical trials to ensure its safety in human subjects.

In conclusion, N - 2 - ( dimethylamino ) - 2 - ( thiophen - 2 - yl ) ethyl - 4 - ethoxybenzene - 1 - sulfonamide ( CAS No . 941872 - 41 - 9 ) represents a promising molecule with diverse biological activities and potential therapeutic applications . Its unique chemical structure , combined with favorable pharmacokinetic properties , makes it an attractive candidate for further development in areas such as anti-inflammatory and anticancer therapies . Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses , highlighting its significance in the field of medicinal chemistry .

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